(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone
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Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a series of compounds with structural elements similar to our compound of interest, focusing on their synthesis, characterization, and evaluation of biological activities. For instance, derivatives of thiazole, thiophene, and imidazole rings have been explored for their antioxidant, antimicrobial, and anticancer properties. These studies indicate a broad interest in such compounds for developing potential therapeutic agents.
Antioxidant Properties : A new class of urea, thiourea, and selenourea derivatives with thiazole moieties demonstrated potent antioxidant activity, revealing that the selenourea functionality, in conjunction with a halogen group, significantly contributes to their effectiveness. This suggests that structurally similar compounds, such as our compound of interest, may also possess notable antioxidant properties (Reddy et al., 2015).
Antibacterial and Anticancer Activities : Novel compounds featuring benzophenone derivatives have been synthesized and characterized, revealing insights into their structural optimization and potential for antibacterial activity through molecular docking studies. These findings highlight the relevance of such compounds in the design of new antibiotics and anticancer agents, indicating a possible research direction for our compound (Shahana & Yardily, 2020).
Fluorescence and Optical Properties : The synthesis of novel poly(amide-ether)s bearing imidazole pendants has been studied for their physical and optical properties, including fluorescence emission. This research underscores the potential of compounds with imidazole rings in the development of new materials with desirable optical properties, suggesting an area of application for our compound in material science (Ghaemy et al., 2013).
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXHQCNGNLPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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